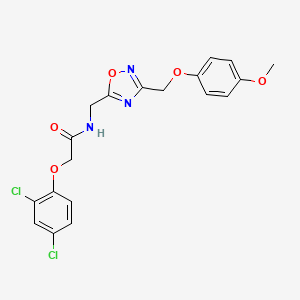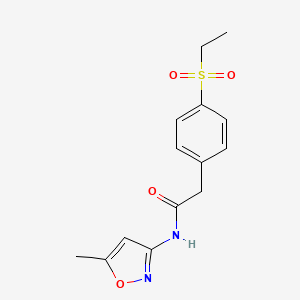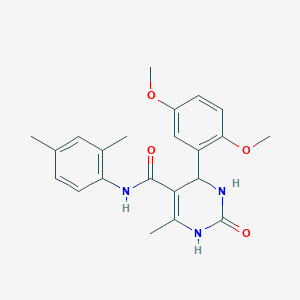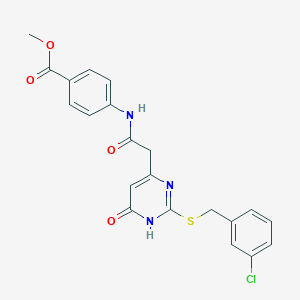
4-(3-Fluorophenyl)-2-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluorophenyl)-2-methyl-1,3-thiazole, also known as FMT, is a heterocyclic compound that contains a thiazole ring and a fluorophenyl group. It has attracted attention in scientific research due to its potential applications in drug discovery and development. In
作用機序
The mechanism of action of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in various biological processes. For example, 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole can inhibit the production of nitric oxide and prostaglandin E2, two important mediators of inflammation. 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has been reported to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological activities. 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole is also stable under various conditions, making it suitable for use in various assays. However, 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has some limitations as well. It has low solubility in water, which can make it difficult to use in certain assays. In addition, 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole. One area of interest is the development of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole-based fluorescent probes for detecting biological molecules such as proteins and nucleic acids. Another area of interest is the investigation of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies are also needed to elucidate the mechanism of action of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole and to identify its molecular targets.
合成法
The synthesis of 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole can be achieved through various methods. One of the most common methods is the reaction of 3-fluoroacetophenone with thiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting intermediate is then cyclized with acetic anhydride to form 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole. Another method involves the reaction of 3-fluoroacetophenone with thiosemicarbazide in the presence of a catalyst such as iodine, followed by cyclization with phosphorus pentoxide. Both methods have been reported to yield high purity 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole.
科学的研究の応用
4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. 4-(3-Fluorophenyl)-2-methyl-1,3-thiazole has also been investigated for its potential use as a fluorescent probe for detecting biological molecules such as proteins and nucleic acids.
特性
IUPAC Name |
4-(3-fluorophenyl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNS/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHCJBDMSRJDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-pyridinecarbonitrile](/img/structure/B2800163.png)
![7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2800166.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2800171.png)
![[4-(2-Pyridin-2-ylethyl)phenyl]amine dihydrochloride](/img/no-structure.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2800173.png)
![(3-Amino-5-((3,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2800174.png)


![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B2800178.png)


